molecular formula C12H15Cl2NO2 B1347679 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine CAS No. 372183-73-8

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine

Cat. No.: B1347679
CAS No.: 372183-73-8
M. Wt: 276.16 g/mol
InChI Key: ADRYEGQBUWWICV-UHFFFAOYSA-N
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Description

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine can be compared with other morpholine derivatives, such as:

  • 4-(2-(2,4-Dichlorophenoxy)ethyl)morpholine
  • 4-(2-(2,5-Dichlorophenoxy)ethyl)morpholine
  • 4-(2-(2,3-Dichlorophenoxy)ethyl)morpholine

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenoxy ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(2,6-dichlorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRYEGQBUWWICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357842
Record name 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372183-73-8
Record name 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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